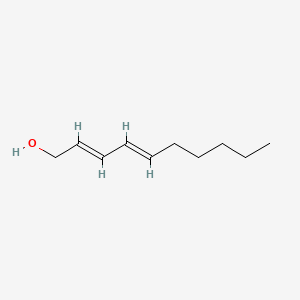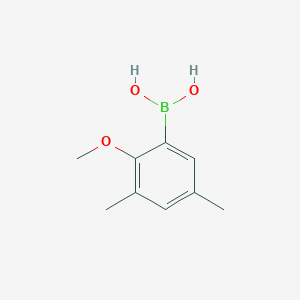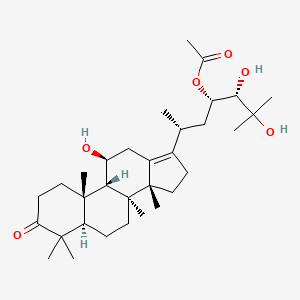
Alisol E 23-acetate
Overview
Description
Alisol E 23-acetate is one of the natural compounds isolated from the less polar fraction of Chinese Alismatis Rhizoma, which is the dried rhizome of the aquatic plant Alisma orientale. This compound is a protostane-type triterpene, a class of chemical compounds known for various biological activities. It was discovered alongside other similar compounds, alisols F and G, and is chemically related to other known triterpenes such as alisols A and A 24-acetate .
Synthesis Analysis
The synthesis of alisol E 23-acetate was not directly described in the provided papers. However, it was isolated along with other triterpenes and sesquiterpenes from Alismatis Rhizoma. The absolute stereostructures of alisol E 23-acetate and its related compounds were determined using chemical correlations and physicochemical evidence, including the modified Mosher's method .
Molecular Structure Analysis
The molecular structure of alisol E 23-acetate was elucidated through chemical and physicochemical methods. Although the specific details of the X-ray crystallography are not provided for alisol E 23-acetate, similar analysis was performed on alisol A (23, 24)-acetonide 11-monobromoacetate, which helped establish the molecular structure of related compounds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving alisol E 23-acetate. However, the compound's biological activity suggests that it may interact with various molecular pathways in the body. For instance, related compounds such as alisol B 23-acetate have been shown to induce autophagy and apoptosis in human renal proximal tubular cells by affecting the PI3K/Akt/mTOR signaling pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of alisol E 23-acetate are not explicitly detailed in the provided papers. However, the compound's solubility and stability would have been considered during its isolation and structural analysis . Additionally, the pharmacokinetic properties of related compounds, such as alisol A and alisol B 23-acetate, have been studied using UFLC-MS/MS methods, which could provide insights into the behavior of alisol E 23-acetate in biological systems .
Relevant Case Studies
Alisol E 23-acetate has not been the direct subject of the case studies in the provided papers. However, studies on related compounds have shown significant biological effects. For example, alisol B 23-acetate has been studied for its nephrotoxic effects in human renal proximal tubular cells and its potential to induce apoptosis through autophagy . Another study demonstrated the cholesterol-lowering effects of alisol acetates, including alisol B 23-acetate, by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism . These findings suggest that alisol E 23-acetate may have similar biological activities and potential therapeutic applications.
Scientific Research Applications
Structural Transformation Studies
Alisol A 24-acetate, closely related to Alisol E 23-acetate, is a triterpenoid compound isolated from Rhizoma Alismatis, a Traditional Chinese Medicine. Studies have found that Alisol A 24-acetate is unstable in solvents, transforming into Alisol A 23-acetate and Alisol A in certain conditions. This transformation is faster in protic solvents than aprotic solvents. The structural transformation between these compounds was first reported in this study, providing significant insights into their stability and behavior in different environments (Makabel et al., 2008).
Antibacterial Effects
Alisol Q 23-acetate, along with other terpenes, has been isolated from Alisma orientale and evaluated for antibacterial effects. The study found that these compounds, especially Alisol B 23-acetate, exhibit potent antibacterial activity against several antibiotic-resistant strains, making them potentially useful for developing new antibacterial agents (Hong-Guang Jin et al., 2012).
Cholesterol-Lowering Effects
Alisol acetates, including Alisol B 23-acetate and Alisol A 24-acetate, have been shown to lower total cholesterol, triglycerides, and low-density lipoprotein-cholesterol in hyperlipidemic mice, while raising high-density lipoprotein-cholesterol levels. They inhibit the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism, in a dose-dependent manner. This suggests their potential use in managing hyperlipidemia (Fei Xu et al., 2016).
Anti-Complementary Activity
Protostane-type triterpenes, including Alisol B 23-acetate, have been investigated for their anti-complement activity, which is significant for immune system regulation. These compounds showed inhibitory effects on the complement system, indicating their potential as therapeutic agents in diseases where complement activation plays a role (Sang Myung Lee et al., 2003).
Stability under Simulated In Vivo Conditions
The stability of Alisol B 23-acetate and Alisol A 24-acetate under simulated in vivo conditions was studied, revealing that these compounds are unstable in simulated stomach conditions, undergoing rapid transformation. This finding is crucial for understanding the behavior of these compounds in biological systems and for developing pharmaceutical formulations (C. Jun, 2011).
Mechanism of Action
Target of Action
Alisol E 23-acetate, a natural triterpenoid, has been found to interact with several protein targets. The primary targets include the farnesoid X receptor (FXR) , soluble epoxide hydrolase , and other enzymes such as AMPK, HCE-2 . These targets play crucial roles in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Mode of Action
Alisol E 23-acetate interacts with its targets to induce changes in cellular processes. For instance, it activates the FXR , leading to downstream effects that contribute to its pharmacological properties . It also inhibits the activity of soluble epoxide hydrolase . The specific interactions between Alisol E 23-acetate and these targets are still under investigation.
Biochemical Pathways
Alisol E 23-acetate affects several biochemical pathways. Its activation of FXR leads to changes in gene expression, affecting pathways related to lipid metabolism, inflammation, and fibrosis . It also influences the TLR4-NOX1/ROS signaling pathway , which is involved in intestinal barrier dysfunction .
Pharmacokinetics
The pharmacokinetics of Alisol E 23-acetate involve its absorption, distribution, metabolism, and excretion (ADME)Studies on similar compounds, such as alisol b 23-acetate, suggest that these compounds can be absorbed and distributed in the body to exert their effects
Result of Action
The action of Alisol E 23-acetate leads to several molecular and cellular effects. For instance, it has been found to protect against renal ischemia-reperfusion injury . It also reduces hepatic triglyceride accumulation, inflammatory cell infiltration, and hepatic fibrosis . These effects are largely due to its interaction with FXR and the subsequent changes in gene expression .
Action Environment
The action, efficacy, and stability of Alisol E 23-acetate can be influenced by various environmental factors. For example, the physiological condition of the individual, such as the presence of disease or injury, can affect how Alisol E 23-acetate interacts with its targets and exerts its effects . Additionally, factors such as diet and lifestyle may also influence the action of Alisol E 23-acetate.
Safety and Hazards
properties
IUPAC Name |
[(3S,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLECBBHPYBFK-GLHMJAHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alisol E 23-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
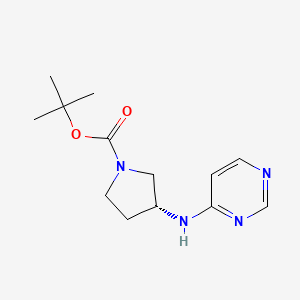

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

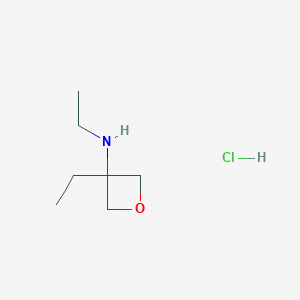

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)


